molecular formula C16H11F2N3O3S B6513588 N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 868371-04-4

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B6513588
CAS No.: 868371-04-4
M. Wt: 363.3 g/mol
InChI Key: PUDUVGLKNBEYCC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H11F2N3O3S and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.04891872 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c1-2-20-14-12(18)7-10(17)8-13(14)25-16(20)19-15(22)9-3-5-11(6-4-9)21(23)24/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDUVGLKNBEYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the known biological activities, potential therapeutic applications, and relevant research findings related to this compound.

Structural Overview

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of difluorinated ethyl groups and a nitrobenzamide structure may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activity. Preliminary studies suggest that the incorporation of the nitro group may enhance the antibacterial effects of the compound. The mechanism often involves interference with bacterial DNA synthesis or function.

Anti-inflammatory Activity

Given the structural features of this compound, it is hypothesized that it could exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings and Case Studies

While direct studies on this compound are sparse, several related compounds have been investigated:

Compound Biological Activity Mechanism
Benzothiazole Derivative AAnticancerInduction of apoptosis in cancer cells
Benzothiazole Derivative BAntimicrobialInhibition of DNA synthesis in bacteria
Benzothiazole Derivative CAnti-inflammatoryInhibition of COX enzymes

Methodologies for Biological Activity Assessment

To evaluate the biological activity of this compound effectively, various methodologies can be employed:

  • In Vitro Assays : These assays can assess cytotoxicity against cancer cell lines and evaluate antimicrobial efficacy using standard protocols like the disc diffusion method.
  • Molecular Docking Studies : Computational methods can predict the binding affinity of the compound to specific biological targets (e.g., enzymes or receptors), providing insights into its mechanism of action.
  • Animal Models : In vivo studies can be conducted to evaluate therapeutic effects and safety profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.